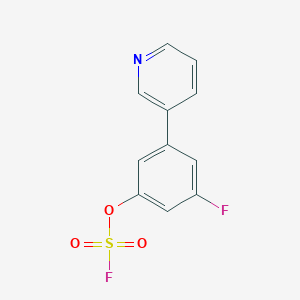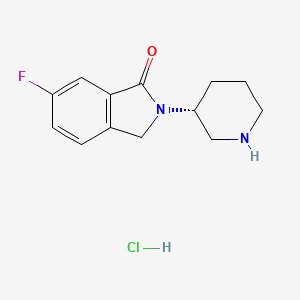![molecular formula C18H25N3O3S B2370931 3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252918-86-7](/img/structure/B2370931.png)
3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H25N3O3S and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Cancer Treatment : The study by Haynes et al. (2004) on the pharmacokinetics and pharmacodynamics of an aromatase inhibitor demonstrates the potential of pyrimidine derivatives in treating postmenopausal breast cancer. The compound effectively suppressed plasma estradiol levels, indicating its utility in hormone-sensitive cancers Haynes et al., 2004.
Neurological Conditions : Langston et al. (1983) investigated a compound leading to marked parkinsonism in humans, highlighting the significance of pyridine and piperidine derivatives in understanding neurodegenerative diseases and potentially guiding therapeutic interventions Langston et al., 1983.
Cardiovascular Diseases : The research by Clerck et al. (1989) on R 68 070, a molecule combining thromboxane A2 synthetase inhibition with thromboxane A2/prostaglandin endoperoxide receptor blockade, showcases the role of pyrimidine derivatives in managing cardiovascular conditions by modulating the thromboxane pathway Clerck et al., 1989.
Mental Health : The anxiolytic properties of CP-93,393, with its unique combination of serotonin, adrenergic, and dopamine agonist properties, underscore the therapeutic potential of pyrrolidine and pyrimidine derivatives in treating anxiety disorders Prakash et al., 1998.
Metabolomic Insights
- Neonatal Health : Valerio et al. (2022) applied metabolomic analysis to infants with perinatal asphyxia undergoing therapeutic hypothermia, revealing a distinct metabotype associated with hypoxic-ischemic encephalopathy. This study illustrates the potential of metabolomic studies in neonatal care and the understanding of perinatal asphyxia outcomes Valerio et al., 2022.
特性
IUPAC Name |
3-(3-methylbutyl)-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-13(2)6-10-20-17(23)16-14(7-11-25-16)21(18(20)24)12-15(22)19-8-4-3-5-9-19/h7,11,13H,3-6,8-10,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTNYPJSWMQIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylbutyl)-1-[2-oxo-2-(piperidin-1-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2,2-dimethylpropanamide](/img/structure/B2370850.png)
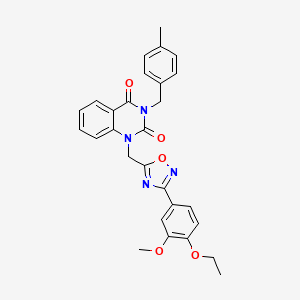
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2370852.png)
![[2-oxo-2-(2,4,5-trimethylphenyl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2370853.png)
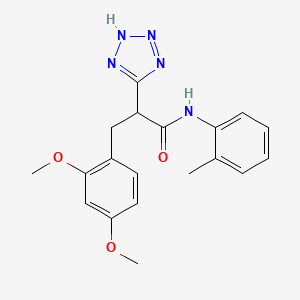
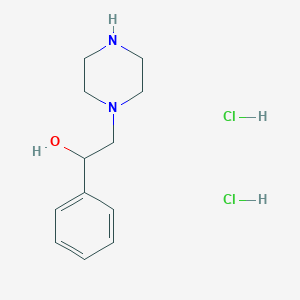
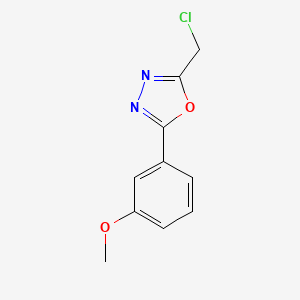
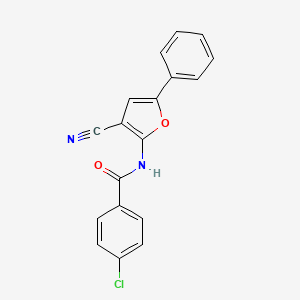
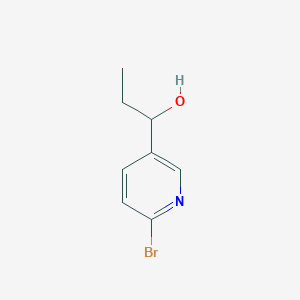
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2370863.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone](/img/structure/B2370864.png)
![Methyl 4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2370865.png)
